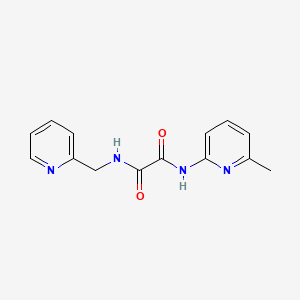
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of BTK by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell activation and proliferation. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in B cell malignancies.
Biochemical and Physiological Effects:
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B cell activation and proliferation. This inhibition has been shown to induce apoptosis in B cell malignancies. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, which is beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity towards BTK. This makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Future Directions
There are several future directions for the research and development of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent in other B cell malignancies and autoimmune diseases. Additionally, the combination of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide with other therapeutic agents could be explored to enhance its efficacy and reduce the risk of resistance development.
Synthesis Methods
The synthesis of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions that start with the reaction of 3-aminobenzoic acid with o-tolyl isocyanate to form 3-(o-tolyl)ureido)benzoic acid. This intermediate is then coupled with 4-bromoaniline to form 2-(4-(3-(o-tolyl)ureido)phenyl)benzoic acid. The final step involves the reaction of this intermediate with 2,2,2-trifluoroethylamine and acetic anhydride to form 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide.
Scientific Research Applications
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein that plays a critical role in the survival and proliferation of B cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

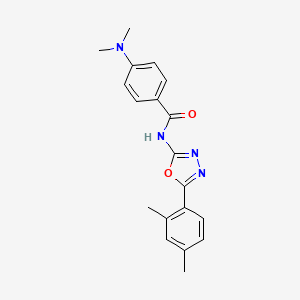
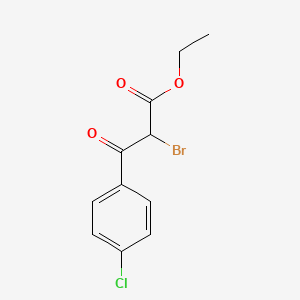
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)
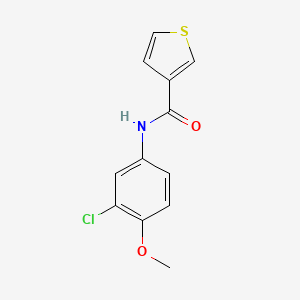
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)



![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)
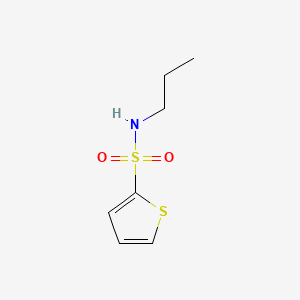
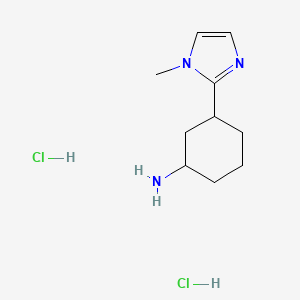
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)
